2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino, sulfanyl, and dicarbonitrile groups in its structure makes it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR) involving malononitrile, 2-arylidenemalononitrile, and S-nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of multicomponent reactions and the use of accessible reagents suggest that scalable production could be achieved through optimization of reaction conditions and the use of suitable catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Similar structure but lacks the prop-2-yn-1-yl group.
2-Amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile: Contains additional substituents on the pyridine ring.
Uniqueness
2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is unique due to the presence of the prop-2-yn-1-yl group, which can impart specific electronic and steric properties to the molecule. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications .
Properties
IUPAC Name |
2-amino-6-prop-2-ynylsulfanylpyridine-3,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4S/c1-2-3-15-10-8(6-12)4-7(5-11)9(13)14-10/h1,4H,3H2,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRJTKULGLTPMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=C(C=C(C(=N1)N)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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